molecular formula C16H21NO4 B2470089 (2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid CAS No. 2248346-94-1

(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Cat. No. B2470089
CAS RN: 2248346-94-1
M. Wt: 291.347
InChI Key: CINUXIHQTYHMQY-DYEKYZERSA-N
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Description

(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, commonly known as DMPP, is a piperidine derivative that has been extensively studied for its biochemical and physiological effects. DMPP is a chiral molecule with three stereocenters, making it an interesting target for asymmetric synthesis.

Mechanism of Action

DMPP acts as a competitive antagonist of the nAChR by binding to the receptor's agonist-binding site. This results in the inhibition of the receptor's function and the prevention of the binding of its natural agonists such as acetylcholine. The inhibition of the nAChR by DMPP has been shown to affect several physiological processes such as synaptic transmission, muscle contraction, and pain perception.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMPP inhibits the function of the nAChR with high potency and selectivity. In vivo studies in mice have shown that DMPP can induce catalepsy, a state of immobility and rigidity, which is used as a model for Parkinson's disease. DMPP has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a research tool. It is a chiral molecule with high enantiomeric purity, making it an ideal ligand for the study of chiral recognition in biological systems. DMPP is also a potent and selective inhibitor of the nAChR, making it a useful tool for the study of the receptor's function. However, DMPP has some limitations as a research tool. Its potency and selectivity for the nAChR may limit its use in the study of other receptors. DMPP's effects on other physiological processes such as learning and memory are still poorly understood.

Future Directions

For the study of DMPP include the study of its effects on other receptors and physiological processes, the development of new DMPP derivatives, and the study of DMPP's effects on chiral recognition in biological systems.

Synthesis Methods

DMPP can be synthesized using different methods, but the most common one is the asymmetric synthesis method. The synthesis of DMPP involves the coupling of 2,6-dimethylpiperidine-3-carboxylic acid with (S)-(+)-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a chiral catalyst such as (R,R)-tartaric acid. The reaction yields DMPP with high enantiomeric purity.

Scientific Research Applications

DMPP has been used in scientific research to study the effects of chiral molecules on biological systems. DMPP is a potent inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes such as learning, memory, and addiction. DMPP has also been used as a ligand for the study of chiral recognition in biological systems.

properties

IUPAC Name

(2S,3S,6R)-2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-8-9-14(15(18)19)12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINUXIHQTYHMQY-DYEKYZERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

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